Isorupestonic acid

Übersicht

Beschreibung

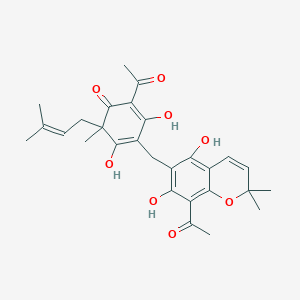

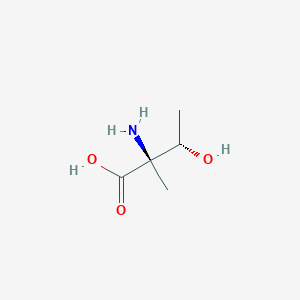

Isorupestonic acid is a sesquiterpene acid, which is a bioactive component of Artemisia rupestris L . This plant is a folk medicine used to treat cold and other ailments .

Synthesis Analysis

Isorupestonic acid has been structurally modified to synthesize a series of 2-substituted rupestonic acid methyl esters . Their structures were fully characterized by 1H NMR, 13C NMR, HRMS spectra . A series of 20 new derivatives of rupestonic acid were synthesized via Davis oxidation . Their antiviral activity against influenza A virus (H3N2) was established .Molecular Structure Analysis

The absolute configuration of the synthesized compounds and their structures were characterized by spectral methods such as mass spectrometry and NMR spectroscopy . The structure of one of the compounds was confirmed by an X-ray crystal structure analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Isorupestonic acid derivatives include Davis oxidation and acylation . Davis oxidation of the precursor compound in the presence of lithium bis(trimethylsilyl)amide and (1S)(+)-(camphorylsulfonyl)oxaziridine produced an intermediate . The target compounds were prepared via acylation in the presence of 4-dimethylaminopyridine (DMAP) catalyst using acyl chloride and Et3N .Wissenschaftliche Forschungsanwendungen

Isothermal Amplification of Nucleic Acids

Isothermal amplification of nucleic acids is a significant process that rapidly accumulates nucleic acid sequences at constant temperature. This technique has extensive applications in biosensing targets like DNA, RNA, cells, proteins, small molecules, and ions. It's vital in bioanalysis, diagnostics, nanotechnology, materials science, and device integration (Zhao et al., 2015).

Isotachophoresis for Biomolecular Reactions

Isotachophoresis (ITP) is applied in initiating, controlling, and accelerating chemical reactions, especially with biomolecular reactants. It's a versatile technique used in enhancing lateral flow, immunoassays, and bacterial cell detection assays (Eid & Santiago, 2017).

Validation of Isotopic Analyses in Stable-Isotope Labeling Experiments

Stable-isotope labeling experiments (ILEs) are widely used in metabolic network studies. The methodology presented evaluates mass spectrometry methods for isotopic studies, which is crucial for ensuring reliable biological interpretations of isotopic data (Heuillet et al., 2017).

Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis

The methylerythritol phosphate (MEP) pathway is a key area in isoprenoid biosynthesis. This review covers the mechanistic insights of MEP pathway enzymes and recent advances in synthetic biology for the production of isoprenoids like artemisinic acid and taxadien-5α-ol (Zhao et al., 2013).

Use of Isotopic Tools in Health and Nutritional Monitoring

Isotopic methods are essential for nutrition research, enhancing the sensitivity of nutrition monitoring techniques. They're used to analyze human energy requirements, body composition, and metabolism of nutrients, leading to improvements in nutrition and health (Valencia & Iyengar, 2002).

Hairpin DNA-Mediated Isothermal Amplification Techniques for Nucleic Acid Testing

Hairpin DNA-mediated isothermal amplification (HDMIA) techniques are significant for nucleic acid detection. They offer advancements in biosensing and are applied in various areas including clinical diagnosis and environmental monitoring (Iwe et al., 2021).

Wirkmechanismus

While the exact mechanism of action for Isorupestonic acid is not clearly mentioned in the retrieved papers, it’s worth noting that structurally modified rupestonic acid has shown potent activities against influenza H1N1 . This suggests that Isorupestonic acid and its derivatives might have potential antiviral properties.

Eigenschaften

IUPAC Name |

2-[(5R,8S,8aR)-8-methyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-5-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-8-3-4-10(9(2)14(16)17)5-11-6-12(15)7-13(8)11/h6,8,10,13H,2-5,7H2,1H3,(H,16,17)/t8-,10+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHZYBAJZKMYQB-IYYTYJHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC2=CC(=O)CC12)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CC2=CC(=O)C[C@H]12)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80161204 | |

| Record name | Isorupestonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isorupestonic acid | |

CAS RN |

139953-21-2 | |

| Record name | Isorupestonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139953212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorupestonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80161204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

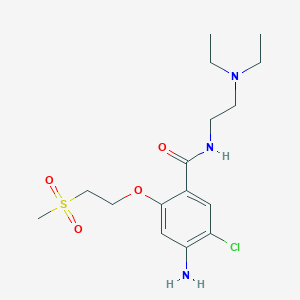

![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)